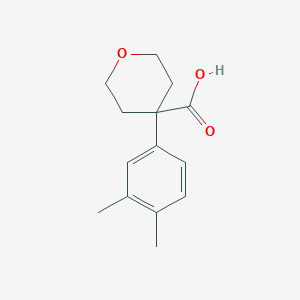

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . It is a derivative of oxane, featuring a carboxylic acid group and a dimethylphenyl substituent. This compound is primarily used for research purposes in various scientific fields.

Métodos De Preparación

The synthesis of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid involves several steps. One common method includes the reaction of 3,4-dimethylphenylmagnesium bromide with oxane-4-carboxylic acid chloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Aplicaciones Científicas De Investigación

Chemistry

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. Notably, it can be utilized in:

- Synthesis of derivatives : The compound can be modified to yield other functionalized compounds that may exhibit distinct properties.

- Reagent in organic reactions : It acts as a reagent in several organic transformations, contributing to the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with enzymes and receptors. Its applications include:

- Enzyme interaction studies : The compound's structural features make it suitable for probing enzyme binding affinities and specificities.

- Metabolic pathway investigations : It can be used to explore its effects on metabolic pathways and cellular signaling processes.

Medicine

Research is ongoing to evaluate the therapeutic potential of this compound. Key areas of interest include:

- Anti-inflammatory properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects.

- Anticancer activity : Investigations have shown that the compound can reduce cell viability in cancer cell lines, indicating potential anticancer properties.

Case Study Highlights :

- Anticancer Study : In vitro assays demonstrated a reduction in cell viability of MCF-7 breast cancer cells by 50% at a concentration of 10 µM.

- Enzyme Inhibition Study : The compound was found to inhibit protein kinase B (AKT), with an IC50 value of 150 nM.

Industry

In industrial applications, this compound is utilized for:

- Development of new materials : Its stable aromatic structure makes it suitable for creating polymers and dyes.

- Intermediate in pharmaceutical synthesis : The compound serves as an intermediate in the production of various pharmaceuticals and agrochemicals.

Comparative Analysis Table

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-(3-Methylphenyl)oxane-4-carboxylic acid | Similar oxane structure; methyl substitution | Potentially different biological activity |

| 4-(Phenyl)oxane-4-carboxylic acid | Lacks methyl groups; simpler phenyl substitution | May exhibit different solubility properties |

| 2-(3,5-Dimethylphenyl)oxane-4-carboxylic acid | Contains additional dimethyl substitution | Different reactivity patterns |

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:

4-Phenylbutanoic acid: Similar in structure but lacks the oxane ring.

4-(3,4-Dimethylphenyl)butanoic acid: Similar but with a butanoic acid group instead of an oxane ring.

4-(3,4-Dimethylphenyl)oxane-4-methanol: Similar but with a methanol group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

4-(3,4-Dimethylphenyl)oxane-4-carboxylic acid is a compound notable for its unique structural features, including an oxane ring and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The molecular formula of this compound is C₁₄H₁₈O₃, with a molecular weight of 234.29 g/mol. Its structure suggests possible interactions with biological macromolecules, making it a candidate for further research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- An oxane (tetrahydro-2H-pyran) ring.

- A carboxylic acid group.

- A dimethyl-substituted phenyl group at the 4-position.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. These interactions may influence metabolic pathways and cellular signaling processes. Research indicates that the compound may exhibit:

- Enzyme inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor binding : Possible affinity for receptors that mediate cellular responses.

Interaction Studies

Preliminary studies suggest that this compound may interact favorably with proteins and nucleic acids. Techniques such as molecular docking and binding affinity assays are essential for elucidating these interactions.

In Vitro Studies

Research has indicated that derivatives of compounds similar to this compound exhibit various biological activities:

| Compound Name | Biological Activity | Concentration | Reference |

|---|---|---|---|

| 2-Methylthiazole-5-carboxylic acid derivatives | Fungicidal and insecticidal | 375 g ai/ha | |

| Similar oxane derivatives | Antimicrobial properties | Variable |

These findings highlight the potential for this compound to demonstrate similar activities.

Case Studies

- Antimicrobial Activity : A study on related oxane compounds found that certain derivatives exhibited significant antimicrobial properties against various pathogens, suggesting that structural modifications could enhance efficacy.

- Enzyme Interaction : Investigations into enzyme kinetics revealed that certain analogs could inhibit enzymes involved in key metabolic pathways, indicating a potential therapeutic role in managing metabolic disorders.

Potential Applications

The potential applications of this compound span several fields:

- Pharmaceutical Industry : As a precursor in drug synthesis or as a lead compound for developing new therapeutics.

- Agricultural Chemistry : Investigated for its potential as an agrochemical agent due to its biological activity against pests.

Propiedades

IUPAC Name |

4-(3,4-dimethylphenyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-3-4-12(9-11(10)2)14(13(15)16)5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHYWOWHFRQNCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(CCOCC2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.